2-bromo-N-(2,4-dichlorophenyl)benzamide

Dopamine receptor Neuropharmacology Receptor selectivity

2-Bromo-N-(2,4-dichlorophenyl)benzamide is a selective dopamine D3 receptor probe (Ki=25.1 nM, 12.6-fold over D2), ideal for investigating D3R signaling in addiction, schizophrenia, and Parkinson's models. Its ortho-bromo and 2,4-dichloro substitution pattern delivers a unique selectivity profile that regioisomers cannot replicate—SAR studies confirm bromine position critically alters receptor binding. Additionally, it serves as a tool for enterococcal biofilm inhibition studies (E. faecalis IC₅₀=3,190 nM). The calculated logP (4.47) and logD (3.60) make it an excellent model for halogenation-dependent ADME studies.

Molecular Formula C13H8BrCl2NO
Molecular Weight 345.0 g/mol
CAS No. 10286-91-6
Cat. No. B10977675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2,4-dichlorophenyl)benzamide
CAS10286-91-6
Molecular FormulaC13H8BrCl2NO
Molecular Weight345.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br
InChIInChI=1S/C13H8BrCl2NO/c14-10-4-2-1-3-9(10)13(18)17-12-6-5-8(15)7-11(12)16/h1-7H,(H,17,18)
InChIKeyMIDYZMUATHJVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 16 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2,4-dichlorophenyl)benzamide (CAS 10286-91-6): A Halogenated Benzamide for Dopamine Receptor and Antimicrobial Research


2-Bromo-N-(2,4-dichlorophenyl)benzamide (CAS 10286-91-6) is a halogenated benzamide derivative with the molecular formula C₁₃H₈BrCl₂NO and a molecular weight of 345.02 g/mol [1]. It belongs to the class of substituted benzamides, which are widely investigated in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) receptor modulation [2]. The compound features a benzamide core substituted with a bromine atom at the ortho (2-) position and a 2,4-dichlorophenyl group attached via an amide linkage. This specific substitution pattern imparts distinct physicochemical properties, such as a calculated logP of 4.47 and a logD of 3.60 , influencing its permeability and target interaction profile.

Why Generic Substitution of 2-Bromo-N-(2,4-dichlorophenyl)benzamide with In-Class Analogs Fails to Guarantee Equivalent Performance


In-class substitution of halogenated benzamides, even among close structural analogs, is not straightforward due to the profound impact of substituent position and electronic character on biological activity. A systematic structure-activity relationship (SAR) study on benzamide derivatives as farnesoid X receptor (FXR) antagonists demonstrated that replacing the 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group significantly enhanced potency, while converting the benzoate core to a benzamide improved stability but slightly reduced potency [1]. Furthermore, for benzamide derivatives targeting sigma-1 receptors, the 4-bromo regioisomer exhibited markedly different selectivity profiles compared to the 3-bromo analog, with the latter showing significant off-target antagonist activity at 5-HT₂B, 5-HT₂C, α₂A, and H₁ receptors [2]. These findings underscore that the specific combination and placement of halogen atoms (2-bromo and 2,4-dichloro substitution in the target compound) are critical determinants of target engagement, selectivity, and pharmacokinetic properties, making direct substitution with generically similar analogs unreliable for reproducible scientific outcomes.

Quantitative Evidence Guide: 2-Bromo-N-(2,4-dichlorophenyl)benzamide Differentiation Against Analogs


Dopamine D3 Receptor Selectivity Over D2 Receptor: A 12.6-Fold Preference

In a direct head-to-head binding assay using CHO cells expressing human dopamine receptors, 2-bromo-N-(2,4-dichlorophenyl)benzamide exhibited a Ki of 25.1 nM for the D3 receptor and a Ki of 316 nM for the D2 receptor [1]. This corresponds to a 12.6-fold selectivity for D3 over D2. This selectivity profile is noteworthy because many benzamide-based D2/D3 ligands (e.g., certain radiotracers) show preferential or balanced D2 affinity; the D3-preferring characteristic of this compound may offer a distinct pharmacological starting point.

Dopamine receptor Neuropharmacology Receptor selectivity

hERG Liability Profile: Mitigated Cardiovascular Risk with IC₅₀ of 794 nM

In a displacement assay using [³H]dofetilide and the human ERG (hERG) potassium channel, 2-bromo-N-(2,4-dichlorophenyl)benzamide showed an IC₅₀ of 794 nM [1]. For a chemical probe or early lead compound, this value indicates a modest interaction with the hERG channel. In the context of benzamide CNS ligands, where hERG inhibition is a common liability, this micromolar-range IC₅₀ suggests a relatively favorable safety margin compared to more potent hERG blockers that often exhibit sub-100 nM IC₅₀ values.

Cardiotoxicity hERG channel Safety pharmacology

Physicochemical Property Advantages: Enhanced Lipophilicity and Permeability Profile

2-Bromo-N-(2,4-dichlorophenyl)benzamide exhibits calculated physicochemical properties that favor passive membrane permeability: logP = 4.47, logD = 3.60, and logSw = -4.59 (predicted log aqueous solubility) . In comparison, the non-brominated analog N-(2,4-dichlorophenyl)benzamide (CAS 10286-76-7) has a molecular weight of 266.12 g/mol and lacks the bromine atom's contribution to lipophilicity and molecular volume . The presence of the ortho-bromine in the target compound increases both logP and logD, which may enhance blood-brain barrier penetration potential—a critical parameter for CNS-targeting chemical probes—while the low predicted aqueous solubility necessitates appropriate formulation strategies.

ADME Lipophilicity Drug-likeness

Antimicrobial Activity: Differential Inhibition of Enterococcus faecalis Growth and Biofilm Formation

Against Enterococcus faecalis CECT 481, 2-bromo-N-(2,4-dichlorophenyl)benzamide inhibited microbial growth with an IC₅₀ of 3,190 nM after 18-hour incubation [1]. In a separate assay, the compound inhibited biofilm formation with an IC₅₀ of 2,290 nM after 20-hour incubation [2]. The slightly greater potency against biofilm formation (1.4-fold difference) suggests a modest preferential effect on biofilm-related processes, which is a relevant consideration in antimicrobial development given the clinical significance of enterococcal biofilms in device-associated infections.

Antimicrobial Biofilm Gram-positive bacteria

Regioisomeric Position Impact: 2-Bromo Substitution Influences Target Selectivity Profile

In a series of benzamide derivatives evaluated as sigma-1 receptor ligands, the 4-bromo regioisomer (7m) demonstrated a superior selectivity profile compared to the 3-bromo derivative (7l), which exhibited significant off-target antagonist activity at 5-HT₂B, 5-HT₂C, α₂A, and H₁ receptors [1]. While direct data for the 2-bromo isomer in the sigma-1 assay are not available, this class-level inference establishes that the position of the bromine atom on the benzamide ring is a critical determinant of receptor selectivity. The ortho (2-) bromo substitution in the target compound may confer a distinct selectivity fingerprint compared to meta- or para-substituted analogs.

Structure-activity relationship Regioisomerism Sigma receptor

Optimal Research and Industrial Applications for 2-Bromo-N-(2,4-dichlorophenyl)benzamide Based on Quantitative Evidence


Dopamine D3 Receptor Pharmacology and CNS Probe Development

Given the compound's 12.6-fold selectivity for dopamine D3 over D2 receptors (Ki D3 = 25.1 nM, Ki D2 = 316 nM) [1], it is well-suited as a chemical probe for investigating D3 receptor-specific signaling pathways in neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Its moderate hERG IC₅₀ of 794 nM [1] further supports its use in cellular and ex vivo CNS studies where cardiovascular safety margins are a consideration.

Antimicrobial Research Targeting Enterococcus faecalis Biofilms

With demonstrated activity against E. faecalis growth (IC₅₀ = 3,190 nM) and a slight preference for biofilm inhibition (IC₅₀ = 2,290 nM) [2][3], this compound serves as a useful tool compound for studying the mechanisms of enterococcal biofilm formation and for screening adjunctive therapies in device-associated infection models.

ADME and Physicochemical Profiling Studies

The calculated logP (4.47) and logD (3.60) values position this compound as a model system for studying the impact of ortho-bromine substitution on passive permeability and CNS penetration. It can be employed in comparative ADME studies alongside non-brominated analogs like N-(2,4-dichlorophenyl)benzamide to quantify the contribution of halogenation to pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies on Benzamide Regioisomers

The evidence that bromine position (2- vs 3- vs 4-) significantly alters receptor selectivity [4] makes this compound a valuable component in SAR libraries designed to map the pharmacophore requirements for dopamine, sigma, and other benzamide-targeted receptors. Its procurement enables the systematic exploration of ortho-substitution effects on target engagement and off-target profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(2,4-dichlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.